Cas no 2770501-73-8 (benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate)

benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate
- 2770501-73-8
- EN300-37396810
-
- インチ: 1S/C15H11ClN2O2/c1-2-13-14(8-12(16)9-17-13)18-15(19)20-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,18,19)
- InChIKey: RUHDYDJWWGYYEQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C#C)C(=C1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 286.0509053g/mol
- どういたいしつりょう: 286.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.2Ų
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37396810-1.0g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 1.0g |
$1371.0 | 2023-07-06 | ||
Enamine | EN300-37396810-5.0g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 5.0g |
$3977.0 | 2023-07-06 | ||
Enamine | EN300-37396810-10.0g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 10.0g |
$5897.0 | 2023-07-06 | ||
Enamine | EN300-37396810-0.25g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 0.25g |
$1262.0 | 2023-07-06 | ||
Enamine | EN300-37396810-0.5g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 0.5g |
$1316.0 | 2023-07-06 | ||
Enamine | EN300-37396810-2.5g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 2.5g |
$2688.0 | 2023-07-06 | ||
Enamine | EN300-37396810-0.05g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 0.05g |
$1152.0 | 2023-07-06 | ||
Enamine | EN300-37396810-0.1g |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate |
2770501-73-8 | 0.1g |
$1207.0 | 2023-07-06 |
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamateに関する追加情報
Comprehensive Analysis of Benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate (CAS No. 2770501-73-8)
Benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate (CAS No. 2770501-73-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine core and ethynyl functional group, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a carbamate linkage and a chloro substituent, offers versatile reactivity, making it valuable for drug discovery and material science applications.
In recent years, the demand for high-purity intermediates like Benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate has surged, driven by advancements in targeted therapy and precision agriculture. Researchers frequently search for "CAS 2770501-73-8 suppliers" or "synthesis of 5-chloro-2-ethynylpyridine derivatives," reflecting its industrial relevance. The compound's structural modularity allows for customization, addressing challenges in catalytic reactions and molecular docking studies.
From a synthetic perspective, Benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate is often synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution reactions. Its ethynyl group enables click chemistry applications, a hot topic in bioconjugation and nanotechnology. Laboratories optimizing "green chemistry protocols" for such compounds highlight the industry's shift toward sustainable synthesis.
The compound's physicochemical properties, including solubility and stability, are critical for formulation scientists. Queries like "Benzyl carbamate derivatives solubility" or "2770501-73-8 HPLC analysis" underscore its analytical importance. Regulatory compliance, such as REACH and GMP standards, further elevates its profile in quality-controlled production.
Emerging trends link Benzyl N-(5-chloro-2-ethynylpyridin-3-yl)carbamate to proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, aligning with the rise of degradation-based therapeutics. Its chloropyridine moiety is also explored in crop protection agents, responding to global needs for sustainable pest control.
In conclusion, CAS 2770501-73-8 represents a nexus of innovation across disciplines. Its adaptability to high-throughput screening and structure-activity relationship (SAR) studies ensures enduring relevance. As research pivots toward AI-driven molecular design, compounds like this will remain pivotal in bridging chemical space and biological efficacy.
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